molecular formula C21H14N6O4 B2491689 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251641-94-7

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Katalognummer B2491689
CAS-Nummer: 1251641-94-7
Molekulargewicht: 414.381
InChI-Schlüssel: IAIPSORSOWCXOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The research into heterocyclic compounds such as triazolo[4,3-b]pyridazines and related chemical frameworks involves exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry, given their diverse biological activities.

Synthesis Analysis

The synthesis of these compounds often involves multistep reactions starting from specific hydrazides or hydrazines and involves cyclization reactions to form the desired heterocyclic framework. For example, compounds with the [1,2,4]triazolo and oxadiazole moieties were synthesized through reactions involving Schiff’s bases formation, followed by reactions with carboxylic acids or cyanoacetate derivatives (Bassyouni et al., 2012).

Molecular Structure Analysis

Crystallographic and spectroscopic techniques, including X-ray diffraction and NMR spectroscopy, are commonly used to determine the molecular structures of these compounds, revealing intricate details about their conformation and electronic structure (Sallam et al., 2021).

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Analysis

The structure and chemical properties of related compounds have been extensively studied. Fun et al. (2011) conducted a detailed analysis of the structural properties and chemical bonding of related compounds, providing insights into their molecular configurations and interactions (Fun et al., 2011).

Synthesis and Characterization

El‐Sayed et al. (2008) reported on the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. This research contributes to understanding the methods of synthesizing similar compounds and their potential applications (El‐Sayed et al., 2008).

Antiproliferative Activity

The antiproliferative activity of 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives has been explored. Ilić et al. (2011) found that some derivatives showed inhibitory effects on the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized and evaluated various derivatives for their antioxidant and antimicrobial activities. This study highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Bassyouni et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds with abenzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to a decrease in cancer cell proliferation and an increase in cancer cell death.

Zukünftige Richtungen

Future research could focus on synthesizing the compound and studying its biological activities. Given the biological activities of similar compounds, it could be a promising candidate for drug development .

Eigenschaften

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O4/c28-21-26(24-18-9-7-15(23-27(18)21)13-4-2-1-3-5-13)11-19-22-20(25-31-19)14-6-8-16-17(10-14)30-12-29-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIPSORSOWCXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)N5C(=N4)C=CC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.